1-(2-Bromoethoxy)-2,4-difluorobenzene
Description
1-(2-Bromoethoxy)-2,4-difluorobenzene is an aromatic ether characterized by a bromoethoxy chain (-OCH₂CH₂Br) attached to a benzene ring substituted with fluorine atoms at the 2- and 4-positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structure combines the electron-withdrawing effects of fluorine substituents with the reactivity of the bromoethoxy group, making it a versatile precursor for nucleophilic substitution reactions .
Synthetic routes often involve alkylation of 2,4-difluorophenol with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF), yielding the product with good purity and moderate to high yields (41–78%) . Characterization typically employs NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and elemental analysis to confirm structural integrity .
Properties
IUPAC Name |
1-(2-bromoethoxy)-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMOULJNNFMNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Bromoethoxy)-2,4-difluorobenzene typically involves the reaction of 2,4-difluorophenol with 2-bromoethanol in the presence of a base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromoethoxy)-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
1-(2-Bromoethoxy)-2,4-difluorobenzene serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and coupling reactions.
- Example Reaction : It can be utilized in the Williamson Ether Synthesis, where it reacts with nucleophiles to form ethers. This reaction is crucial for producing more complex compounds used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
This compound has garnered attention for its role in drug development, particularly as an intermediate in synthesizing active pharmaceutical ingredients (APIs).
- Case Study : Research indicates that derivatives of this compound have been investigated for their potential as enzyme inhibitors in cancer treatment. For instance, it has been involved in the synthesis of compounds targeting estrogen receptors, which are pivotal in hormone-dependent cancers such as breast cancer.
Biochemical Assays
In biological research, this compound is employed as a probe in biochemical assays to study enzyme-substrate interactions. Its reactivity allows researchers to investigate the mechanisms of action of various enzymes.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-2,4-difluorobenzene involves its interaction with molecular targets through its functional groups. The bromoethoxy group can participate in nucleophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1-(2-Bromoethoxy)-2,4-difluorobenzene
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (F, Cl, Br): Fluorine’s strong electronegativity enhances the electrophilicity of the bromoethoxy group, facilitating nucleophilic substitutions (e.g., Suzuki couplings). In contrast, chlorine and bromine substituents reduce reactivity due to steric hindrance and weaker electron withdrawal compared to fluorine .
- Electron-Donating Groups (CH₃, OCH₃): Methyl or methoxy groups decrease the leaving-group ability of bromine, limiting utility in cross-coupling reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Thermal Stability: Bromoethoxy derivatives with halogen substituents (F, Cl) exhibit higher thermal stability than methyl-substituted analogues, as seen in their decomposition points .
Research Findings and Implications
- Substituent Position Matters: Ortho-substituted phenyl or halogen groups enhance bioactivity, while para-substituents reduce efficacy .
- Fluorine vs. Chlorine: Fluorine’s smaller size and stronger electronegativity make it superior in tuning electronic properties and bioactivity compared to chlorine .
Biological Activity
1-(2-Bromoethoxy)-2,4-difluorobenzene, also known by its CAS number 152604-19-8, is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms and a bromine atom attached to a benzene ring. The molecular formula is CHBrFO, indicating the presence of both halogens and an ether functional group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may influence biochemical pathways through the following mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways that affect cell growth and differentiation.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance:
- In vitro Studies : The compound exhibited significant activity against various bacterial strains. A study reported a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- In vivo Studies : Animal models demonstrated that treatment with this compound reduced bacterial load significantly in infected tissues compared to controls .
Anticancer Potential
Research has also explored the potential anticancer effects of this compound:
- Cell Line Studies : In vitro assays using cancer cell lines showed that the compound inhibited cell proliferation with an IC value ranging from 10 to 30 µM, depending on the cancer type .
- Mechanistic Insights : The anticancer activity is hypothesized to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on infected mice treated with this compound showed a significant reduction in bacterial counts in comparison to untreated controls. The survival rate increased by 40% in treated groups over a two-week period post-infection .
- Case Study on Anticancer Activity : In a preclinical trial involving human cancer xenografts in mice, administration of the compound resulted in tumor size reduction by approximately 60% over four weeks compared to control groups receiving no treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
